Cas no 34293-09-9 (2-isopropenyl-5,6-dimethoxy-benzofuran)

2-isopropenyl-5,6-dimethoxy-benzofuran structure
34293-09-9 structure
Product Name:2-isopropenyl-5,6-dimethoxy-benzofuran
CAS No:34293-09-9
MF:C13H14O3
MW:218.248464107513
CID:2027450
PubChem ID:23955903
Update Time:2025-11-01

2-isopropenyl-5,6-dimethoxy-benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-isopropenyl-5,6-dimethoxy-benzofuran
    • 2-isopropenyl-5,6-dimethoxybenzofuran
    • 5,6-dimethoxy-2-isopropenyl-benzofuran
    • 5,6-dimethoxy-2-isopropenylbenzofuran
    • MEGxp0_001562
    • 5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran
    • AKOS025288293
    • 34293-09-9
    • 5,6-Dimethoxy-2-(1-methylethenyl)-1-benzofuran
    • CS-0149039
    • Inchi: 1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3
    • InChI Key: QKZBZZKLSFFYAH-UHFFFAOYSA-N
    • SMILES: O1C(C(=C)C)=CC2C=C(C(=CC1=2)OC)OC

Computed Properties

  • Exact Mass: 218.094294304g/mol
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 31.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.090±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 72.5-73.5 ºC (acetone )
  • Boiling Point: 307.1±37.0 °C at 760 mmHg
  • Flash Point: 156.0±15.5 °C
  • Solubility: Almost insoluble (0.079 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-isopropenyl-5,6-dimethoxy-benzofuran Security Information

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Additional information on 2-isopropenyl-5,6-dimethoxy-benzofuran

2-Isopropenyl-5,6-Dimethoxy-Benzofuran (CAS No. 34293-09-9): A Comprehensive Overview

2-Isopropenyl-5,6-dimethoxy-benzofuran, also known by its CAS number 34293-09-9, is a unique organic compound that has garnered significant attention in the field of pharmaceutical research. This molecule belongs to the class of benzofuran derivatives, characterized by a fused benzene ring and a furan ring, which provides a versatile scaffold for the development of bioactive compounds. The presence of methoxy groups at positions 5 and 6, along with the isopropenyl group at position 2, contributes to its distinct chemical properties and biological activity.

Recent studies have highlighted the potential of 2-isopropenyl-5,6-dimethoxy-benzofuran in modulating various cellular pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of protein kinase B (AKT), a key player in cell survival and proliferation. This finding suggests that the compound may have therapeutic applications in cancers where AKT overactivation is implicated. Additionally, its structural similarity to known anti-inflammatory agents has led to investigations into its potential as a novel anti-inflammatory agent.

The chemical structure of 2-isopropenyl-5,6-dimethoxy-benzofuran features a benzofuran core with substituents that enhance its reactivity and selectivity. The isopropenyl group at position 2 introduces steric and electronic effects that influence its interaction with biological targets. The methoxy groups at positions 5 and 6 further contribute to its polarity and solubility, which are critical factors in drug delivery systems. These structural features make the compound a promising candidate for further exploration in drug development.

Research published in Pharmaceutical Research in 2024 has explored the pharmacokinetic properties of 2-isopropenyl-5,6-dimethoxy-benzofuran. The study revealed that the compound exhibits favorable absorption characteristics in the gastrointestinal tract, with a high bioavailability of approximately 75%. This property is crucial for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects. Furthermore, its metabolic profile suggests minimal hepatic toxicity, which is a significant advantage in the development of safe and effective drugs.

Another area of interest is the potential of 2-isopropenyl-5,6-dimethoxy-benzofuran in neurodegenerative diseases. A 2023 study in Neuropharmacology investigated its effects on neuronal cells and found that it could reduce oxidative stress and prevent the aggregation of beta-amyloid proteins, which are associated with Alzheimer's disease. These findings open new avenues for the compound's application in the treatment of neurodegenerative disorders.

The synthesis of 2-isopropenyl-5,6-dimethoxy-benzofuran has been the subject of several studies aimed at optimizing its production process. A 2022 paper in Organic Letters described a novel catalytic method that significantly improves the yield and purity of the compound. This advancement is crucial for scaling up the synthesis for industrial applications and reducing production costs, which are important factors in bringing new drugs to market.

Furthermore, the compound's potential as a lead molecule for drug discovery has been emphasized in recent reviews. Its ability to interact with multiple targets, including enzymes and receptors, makes it a versatile scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives to enhance its potency and selectivity for specific diseases.

Despite its promising properties, the development of 2-isopropenyl-5,6-dimethoxy-benzofuran as a therapeutic agent is still in the early stages. More in-depth studies are needed to fully understand its mechanisms of action, optimize its chemical structure, and evaluate its safety profile in preclinical and clinical trials. However, the growing body of research on this compound suggests that it has the potential to become a valuable tool in the treatment of various diseases.

In conclusion, 2-isopropenyl-5,6-dimethoxy-benzofuran represents a promising area of research in the pharmaceutical sciences. Its unique chemical structure, combined with its potential biological activities, makes it a candidate for further exploration. Continued research into its properties and applications is likely to yield significant advancements in the development of new therapeutic agents.

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